molecular formula C14H11N3O2 B1420389 2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid CAS No. 1097017-32-7

2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid

Cat. No. B1420389
M. Wt: 253.26 g/mol
InChI Key: YCBQRGIGGSLCNZ-UHFFFAOYSA-N
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Description

“2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .


Molecular Structure Analysis

The molecular structure of “2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid” consists of an imidazole ring attached to a quinoline ring via a methylene bridge . The imidazole ring is a five-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 253.26 .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Quinoline and its derivatives, including quinazoline and imidazoquinolines, are crucial heterocyclic compounds in medicinal chemistry due to their wide range of biological properties. These compounds have been investigated for their antitumor, antimicrobial, and anti-inflammatory activities. Quinoline derivatives like quinine and camptothecin have played significant roles in antimalarial and anticancer drug development, respectively. The diverse bioactivities of these compounds stem from their ability to interact with various biological targets, showcasing their potential in the design of new therapeutic agents (Xiao-fei Shang et al., 2018).

Optoelectronic Materials

The incorporation of quinoline and imidazole moieties into π-extended conjugated systems has shown great promise in the development of optoelectronic materials. Quinazolines, for example, have been reported for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The ability to generate luminescent compounds and chelate complexes by including quinazoline or pyrimidine rings in the scaffold highlights the versatility of these heterocyclic compounds in creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (G. Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives have also been recognized for their effectiveness as anticorrosive materials due to their ability to form highly stable chelating complexes with metallic surfaces. The presence of polar substituents in quinoline derivatives enhances their adsorption and interaction with metallic atoms, demonstrating their potential in protecting materials against corrosion. This application is particularly relevant in industries where metal preservation is crucial, offering a green approach to corrosion inhibition (C. Verma et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole derivatives, such as “2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Therefore, future research could focus on exploring the potential applications of this compound in various therapeutic areas.

properties

IUPAC Name

2-(2-methylimidazol-1-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-15-6-7-17(9)13-8-11(14(18)19)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBQRGIGGSLCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid

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